molecular formula C18H28N2O3S3 B11345254 N-[2-(cyclohexylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[2-(cyclohexylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11345254
M. Wt: 416.6 g/mol
InChI Key: FBFUGLVFEQUSQB-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene sulfonyl group, and a cyclohexylsulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene sulfonyl group. The cyclohexylsulfanyl ethyl chain is then introduced through a series of nucleophilic substitution reactions. Common reagents used in these reactions include thiophene-2-sulfonyl chloride, cyclohexyl mercaptan, and piperidine derivatives. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while reduction of the piperidine ring can produce various piperidine derivatives.

Scientific Research Applications

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-2-[3,4-DIMETHOXY(METHYLSULFONYL)ANILINO]ACETAMIDE
  • N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-N2-[(4-FLUOROPHENYL)SULFONYL]-N2-PHENYLGLYCINAMIDE

Uniqueness

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H28N2O3S3

Molecular Weight

416.6 g/mol

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C18H28N2O3S3/c21-18(19-10-14-24-16-5-2-1-3-6-16)15-8-11-20(12-9-15)26(22,23)17-7-4-13-25-17/h4,7,13,15-16H,1-3,5-6,8-12,14H2,(H,19,21)

InChI Key

FBFUGLVFEQUSQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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